![molecular formula C18H21N3O2S3 B2897893 N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-5-methylthiophene-2-sulfonamide CAS No. 1797563-44-0](/img/structure/B2897893.png)
N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-5-methylthiophene-2-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-5-methylthiophene-2-sulfonamide” is a compound with the molecular formula C18H22N4O2S . It has been studied for its anti-inflammatory properties . The compound has been synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .
Synthesis Analysis
The synthesis of this compound involves the treatment of intermediate compounds substituted N-(Benzo[d]thiazol-2-yl)-2-(phenylamino) benzamides with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .
Molecular Structure Analysis
The molecular weight of the compound is 358.5 g/mol . The structure was analyzed based on IR, 1H, 13C NMR, and mass spectral data .
Chemical Reactions Analysis
The compound has been evaluated for anti-inflammatory activity . Compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC50 values for COX-1 inhibition .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 358.5 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 5, and a rotatable bond count of 4 . Its exact mass is 358.14634713 g/mol and its monoisotopic mass is also 358.14634713 g/mol . The topological polar surface area is 103 Ų .
科学的研究の応用
Synthesis and Antimicrobial Activity
Research has explored the synthesis of novel heterocyclic sulfonamides, incorporating biologically active moieties such as thiophene, coumarin, thiazole, piperidine, and others. These compounds have shown potent antimicrobial activities against pathogens like Klebsiella pneumonia. The structural confirmation of these compounds was achieved through elemental analysis and spectral data, highlighting the potential of these sulfonamides in antimicrobial applications (Debbabi et al., 2016).
Antiproliferative and Anti-HIV Activity
Several studies have synthesized N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, showing promise as antiproliferative and anti-HIV agents. These compounds were synthesized through multi-step processes and evaluated for their bioactivity, revealing significant antiproliferative effects against human tumor cell lines and protection against picrotoxin-induced convulsion, suggesting their potential in cancer and convulsion treatment applications (Farag et al., 2012).
Carbonic Anhydrase Inhibition
Research into sulfonamides incorporating aroylhydrazone-, [1,2,4]triazolo[3,4-b][1,3,4]thiadiazinyl- or 2-(cyanophenylmethylene)-1,3,4-thiadiazol-3(2H)-yl moieties has shown these compounds to be potent inhibitors of human carbonic anhydrases. These inhibitors target cytosolic and transmembrane, tumor-associated isoforms, offering insights into the development of therapeutic agents for diseases associated with carbonic anhydrase activity (Alafeefy et al., 2015).
Molecular Docking and Biological Screening
The synthesis of N-ethyl-N-methylbenzenesulfonamide derivatives has been described, showing various biologically active moieties. These compounds were screened for their cytotoxic activity against different human cell lines, with some exhibiting potent cytotoxic activity. Molecular docking studies suggest these compounds could act as inhibitors against DHFR enzyme active sites, indicating potential applications in the development of antiproliferative agents (El-Gilil, 2019).
Design and Synthesis for CNS Disorders
The design and synthesis of arylsulfonamide derivatives of (aryloxy)ethyl piperidines have been studied, identifying compounds with potent and selective 5-HT7 receptor antagonist properties. These findings suggest the potential of N-alkylated arylsulfonamides in treating CNS disorders, offering new avenues for therapeutic development (Canale et al., 2016).
将来の方向性
特性
IUPAC Name |
N-[[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl]-5-methylthiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S3/c1-13-6-7-17(24-13)26(22,23)19-12-14-8-10-21(11-9-14)18-20-15-4-2-3-5-16(15)25-18/h2-7,14,19H,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKSONDNHXHFHHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NCC2CCN(CC2)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-5-methylthiophene-2-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

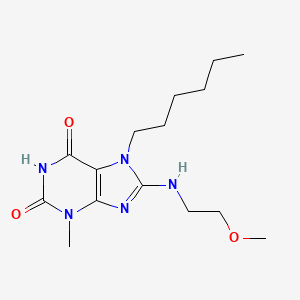
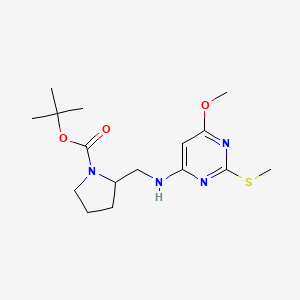
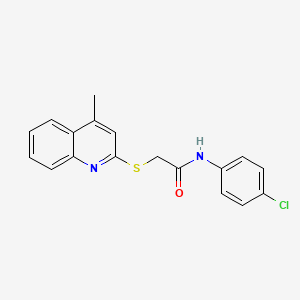
![2-[4-(3-Chloro-4-methoxyphenyl)-2,3-dioxopyrazin-1-yl]acetonitrile](/img/structure/B2897815.png)
![6-(2-Methoxyphenyl)-4,7,8-trimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2897816.png)
![ethyl 3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate](/img/structure/B2897818.png)
![3-(benzofuran-2-carboxamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide](/img/structure/B2897820.png)
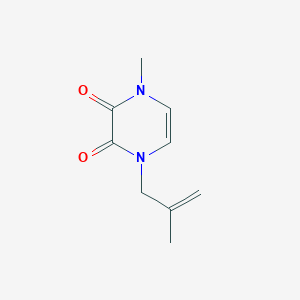
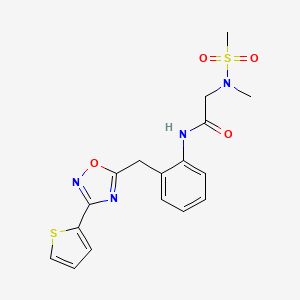
![N-(1-cyanocycloheptyl)-2-[2-pyrrolidin-1-yl-5-(trifluoromethyl)anilino]acetamide](/img/structure/B2897826.png)
amine dihydrochloride](/img/structure/B2897827.png)
![2-cyano-N-methyl-3-[4-(morpholin-4-yl)phenyl]prop-2-enamide](/img/structure/B2897828.png)
![3-Amino-1-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B2897832.png)
![Methyl (E)-4-[2-(4-methylsulfonylphenyl)morpholin-4-yl]-4-oxobut-2-enoate](/img/structure/B2897833.png)